molecular formula C9H10S B133360 2-Pent-1-ynylthiophene CAS No. 145349-58-2

2-Pent-1-ynylthiophene

Cat. No. B133360
M. Wt: 150.24 g/mol
InChI Key: MMDWHPHICBPCGZ-UHFFFAOYSA-N
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Patent
US05888421

Procedure details

A solution of n-butyllithium (10.0 ml, 10.0M in hexane, 0.10 mol) is added dropwise to a stirred cooled (-5° to 0° C.) solution of pent-1-yne (6.80 g, 0.10 mol) in dry THF under dry nitrogen. This mixture is stirred for 10 minutes and then a solution of dry zinc chloride (13.63 g, 0.10 mol) in dry THF is added dropwise to 2-bromothiophene (16.00 g, 0.098 mol) at a temperature of between -5° C. and 0° C. followed by addition of tetrakis (triphenylphosphine)palladium(O) (3.40 g, 2.94 mol). The mixture is stirred at room temperature overnight (glc analysis revealing a complete reaction) and poured into 10% hydrochloric acid. The product is extracted into ether (×2) and the combined ethereal extracts are washed with aqueous sodium hydrogen carbonate and dried (MgSO4). The solvent is removed in vacuo, then the product is filtered and distilled to yield 12.9 g (88%) colourless liquid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium(O)
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
13.63 g
Type
catalyst
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]#[C:7][CH2:8][CH2:9][CH3:10].Br[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1.Cl>C1COCC1.[Cl-].[Zn+2].[Cl-]>[C:6]([C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)#[C:7][CH2:8][CH2:9][CH3:10] |f:5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
C#CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
tetrakis (triphenylphosphine)palladium(O)
Quantity
3.4 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
13.63 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature overnight (glc analysis
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a complete reaction) and
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ether (×2)
WASH
Type
WASH
Details
the combined ethereal extracts are washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the product is filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#CCCC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.